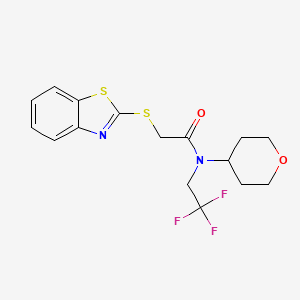

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide

Description

This compound is a benzothiazole-derived acetamide featuring a sulfanyl linkage at the 2-position of the benzothiazole ring and dual substitution on the acetamide nitrogen: a morpholine (oxan-4-yl) group and a 2,2,2-trifluoroethyl moiety. The benzothiazole core is known for its role in enhancing biological activity, particularly in antimicrobial and anti-inflammatory agents . The trifluoroethyl group may improve metabolic stability and lipophilicity, while the morpholine substituent could enhance solubility through hydrogen bonding . Structural characterization of similar compounds typically employs NMR, LC-HRMS, and X-ray crystallography .

Properties

IUPAC Name |

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F3N2O2S2/c17-16(18,19)10-21(11-5-7-23-8-6-11)14(22)9-24-15-20-12-3-1-2-4-13(12)25-15/h1-4,11H,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROQDHZOEVUJYBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N(CC(F)(F)F)C(=O)CSC2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F3N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide typically involves the following steps:

Formation of Benzothiazole Intermediate: The benzothiazole moiety can be synthesized by reacting 2-aminothiophenol with carbon disulfide and a base, followed by cyclization.

Thioether Formation: The benzothiazole intermediate is then reacted with an appropriate alkyl halide to form the thioether linkage.

Acetamide Formation: The thioether is then reacted with an acyl chloride or anhydride to form the acetamide group.

Introduction of Tetrahydropyran and Trifluoroethyl Groups:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

Reduction: The acetamide group can be reduced to form amines.

Substitution: The trifluoroethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Research has indicated that compounds with similar structures exhibit a range of biological activities. The following are key areas where 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide may show promise:

Antimicrobial Activity

Several studies have demonstrated that benzothiazole derivatives possess antimicrobial properties. For instance, compounds with similar functional groups have shown effectiveness against various bacterial strains and fungi . The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Potential

Benzothiazole derivatives are also noted for their anticancer activities. Research has shown that such compounds can inhibit tumor cell proliferation and induce apoptosis in cancer cells through various mechanisms including inhibition of specific enzymes involved in cancer progression . The compound could potentially be evaluated for its efficacy against different cancer cell lines.

Enzyme Inhibition

Compounds similar to 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide have been studied for their role as enzyme inhibitors. For example:

- Acetylcholinesterase Inhibition : Some derivatives have been investigated as potential treatments for Alzheimer's disease by inhibiting acetylcholinesterase .

- α-glucosidase Inhibition : Compounds with similar structures have shown promise in managing Type 2 diabetes by inhibiting α-glucosidase activity .

Case Studies

Several studies highlight the applications of benzothiazole derivatives:

- Antimicrobial Evaluation : A study assessed the antimicrobial activity of various benzothiazole derivatives against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations .

- Anticancer Studies : Research involving a series of N-substituted acetamides indicated that certain derivatives exhibited high cytotoxicity against breast cancer cell lines (MCF-7) and lung cancer cells (A549) .

- In Silico Studies : Molecular docking studies have been employed to predict binding affinities and interactions between synthesized compounds and target proteins involved in cancer progression .

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling pathways . This inhibition can lead to improved insulin sensitivity and glucose uptake, making it a potential therapeutic agent for type II diabetes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional analogs, highlighting differences in substituents, synthesis, and biological activity:

Key Observations:

Structural Variations :

- The target compound uniquely combines a benzothiazole sulfanyl group with dual N-substituents (morpholine and trifluoroethyl). Most analogs feature single N-substituents (e.g., thiazole, spiroindoline) .

- The trifluoroethyl group is shared with Compound F, which showed anti-fibrotic activity, suggesting this moiety may enhance target engagement in therapeutic applications .

Synthetic Approaches: Carbodiimide coupling (e.g., EDC·HCl) is common for acetamide derivatives, yielding moderate-to-high purity .

Biological Activity :

- Benzothiazole derivatives (e.g., compound 5d) exhibit strong anti-inflammatory and antibacterial effects, implying the target compound may share similar properties .

- The morpholine group’s hydrophilicity could counterbalance the trifluoroethyl group’s lipophilicity, optimizing bioavailability .

Physicochemical Properties :

- Crystallinity: Compounds like 2-(2,6-dichlorophenyl)-N-(thiazol-2-yl)acetamide form stable crystals via hydrogen bonding, whereas the target compound’s morpholine group may favor amorphous solid forms .

- Solubility: Morpholine-containing analogs are expected to have higher aqueous solubility than purely aromatic derivatives (e.g., dichlorophenyl acetamide) .

Biological Activity

The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide is a member of the benzothiazole family, known for its diverse biological activities. This article delves into its biological properties, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 325.32 g/mol. Its structure features a benzothiazole moiety linked to a trifluoroethyl acetamide, which is significant for its biological activity.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with compounds containing the benzothiazole scaffold, including:

- Antimicrobial Activity : Benzothiazoles exhibit potent antimicrobial properties against various bacterial strains. Research has shown that derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Several benzothiazole derivatives have demonstrated cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

- Anti-inflammatory Effects : Compounds with similar structures have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines.

Synthesis

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide typically involves multi-step reactions including:

- Formation of the Benzothiazole Core : The initial step usually involves the condensation of 2-mercaptobenzothiazole with appropriate aldehydes or ketones.

- Substitution Reactions : Subsequent steps involve the introduction of the oxan and trifluoroethyl groups through nucleophilic substitution reactions.

- Final Acetylation : The final product is obtained by acetylating the amine group.

Antimicrobial Activity

A study published in Journal of Medicinal Chemistry found that derivatives of benzothiazoles showed significant activity against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Anticancer Studies

In vitro studies conducted on various cancer cell lines (e.g., HeLa, MCF-7) revealed that this compound induced apoptosis through the mitochondrial pathway. The IC50 values were reported in the range of 10-20 µM, indicating potent anticancer activity .

Anti-inflammatory Mechanisms

Research has indicated that this compound can inhibit the NF-kB signaling pathway, leading to decreased expression of inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.